molecular formula C16H12ClN3O4S B2609742 2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-62-3

2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2609742
CAS RN: 886920-62-3
M. Wt: 377.8
InChI Key: ZTXUSGKBYMGLIV-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the oxadiazole family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds exhibited greater anticancer activities compared to the reference drug etoposide, highlighting the potential of 1,3,4-oxadiazol-2-yl derivatives in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activity

Nayak et al. (2016) synthesized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and assessed their antitubercular activities against Mycobacterium tuberculosis. They discovered that certain derivatives, notably 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide, showed significant antitubercular activity without toxicity against normal cell lines, suggesting these compounds as promising leads for antitubercular drug development (Nayak et al., 2016).

Cardiac Electrophysiological Activity

A study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including derivatives similar to 2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, highlighted their potential as class III antiarrhythmic agents. These compounds demonstrated potency comparable to that of known selective class III agents, indicating the viability of the 1H-imidazol-1-yl moiety in producing desired electrophysiological activities (Morgan et al., 1990).

Corrosion Inhibition

Research on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, including derivatives similar to the compound of interest, demonstrated their effectiveness in protecting mild steel in sulfuric acid environments. This study suggests the potential application of these compounds in materials science, particularly in corrosion prevention (Ammal et al., 2018).

Mechanism of Action

properties

IUPAC Name

2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-9-5-3-7-11(13)15-19-20-16(24-15)18-14(21)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXUSGKBYMGLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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